N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves the reaction of 2-fluoroaniline with methylamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 2-fluoroaniline reacts with methylamine in the presence of a suitable catalyst to form an intermediate compound.
Sulfonylation: The intermediate is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the sulfonyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N-(2,5-dimethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(2,4-dimethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, while the sulfonyl group provides additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)23(21,22)19(2)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGYNYQOMZCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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